(1S,2S)-1-Amino-1-fenilpropan-2-ol clorhidrato

Descripción general

Descripción

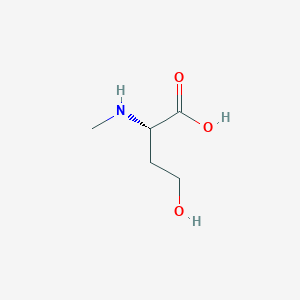

“(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride” is also known as “(1S,2S)-(+)-Pseudoephedrine hydrochloride”. It is a natural enantiomer of ephedrine and is commonly used in cold and allergy medicines . It is a decongestant and is used in the synthesis of enantioenriched organic compounds .

Synthesis Analysis

The synthesis of “(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride” involves several key steps. One approach involves the reduction of the N-Cbz oxazolidinone derived from alanine, followed by a Grignard addition to the lactol to give the amino alcohol .Molecular Structure Analysis

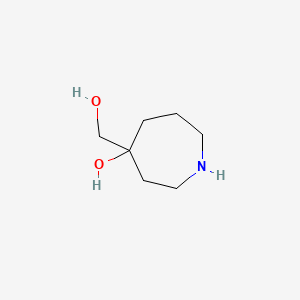

The molecular structure of “(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride” is characterized by a phenethylamine backbone with a hydroxyl group attached to the alpha carbon and a methylamino group attached to the beta carbon .Chemical Reactions Analysis

“(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride” exhibits a broad range of biological properties, such as anti-inflammatory, antibacterial, anti-HIV, antiarrhythmics, antifungal, and antitumor activities . It is used as a chiral auxiliary in asymmetric synthesis of enantioenriched organic compounds .Physical And Chemical Properties Analysis

“(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride” has a molecular weight of 201.69 g/mol . It is a solid substance with a specific optical activity .Mecanismo De Acción

Target of Action

The primary target of (1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride, also known as Pseudoephedrine, is the alpha and beta adrenergic receptors . These receptors play a crucial role in the sympathetic nervous system, which is responsible for the body’s “fight or flight” response .

Mode of Action

Pseudoephedrine acts mainly as an agonist of alpha adrenergic receptors and less strongly as an agonist of beta adrenergic receptors . This means that it binds to these receptors and activates them. The activation of these receptors leads to vasoconstriction , which is used as a decongestant . This vasoconstriction action can also result in hypertension, which is a noted side effect of pseudoephedrine .

Biochemical Pathways

The activation of alpha and beta adrenergic receptors by pseudoephedrine triggers a cascade of biochemical reactions. These reactions lead to the constriction of blood vessels in the nasal passages, reducing tissue hyperemia, edema, and nasal congestion commonly associated with colds or allergies . Other beneficial effects may include increasing the drainage of sinus secretions, and opening of obstructed Eustachian tubes .

Pharmacokinetics

Pseudoephedrine has a bioavailability of approximately 100% , meaning that it is completely absorbed into the bloodstream after oral administration. It is metabolized in the liver, with 10-30% of the drug being metabolized . The elimination half-life of pseudoephedrine is 4.3-8 hours , and it is excreted in the urine, with 43-96% of the drug being excreted unchanged .

Result of Action

The primary result of pseudoephedrine’s action is the relief of nasal and sinus congestion . By causing vasoconstriction in the nasal passages, pseudoephedrine reduces swelling and allows for easier breathing . It is also indicated for vasomotor rhinitis, and as an adjunct to other agents in the optimum treatment of allergic rhinitis, croup, sinusitis, otitis media, and tracheobronchitis .

Action Environment

The action of pseudoephedrine can be influenced by various environmental factors. For example, the presence of other drugs can affect its absorption, distribution, metabolism, and excretion. It is often found in over-the-counter preparations in combination with one or more additional active ingredients such as antihistamines, guaifenesin, dextromethorphan, paracetamol (acetaminophen), or an NSAID (such as aspirin or ibuprofen) . These combinations can enhance the therapeutic effects or mitigate side effects. Due to its stimulating qualities, the oral preparation is more likely to cause adverse effects, including urinary retention .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using D-phenylalanine in lab experiments is its specificity. Because it works by inhibiting the breakdown of endorphins and enkephalins, it is a specific tool for studying the effects of these natural painkillers. Additionally, D-phenylalanine is relatively easy to synthesize and purify, making it a readily available tool for scientific research.

One limitation of using D-phenylalanine in lab experiments is its potential for toxicity. High doses of D-phenylalanine have been shown to be toxic to cells, which may limit its use in certain experiments. Additionally, the mechanism of action of D-phenylalanine is not fully understood, which may limit its usefulness in certain studies.

Direcciones Futuras

There are a number of potential future directions for research involving D-phenylalanine. One area of interest is its potential use in the treatment of chronic pain. Further research is needed to determine the optimal dosage and administration of D-phenylalanine for this application.

Another area of interest is the potential use of D-phenylalanine in the treatment of depression. Further research is needed to determine the effectiveness of D-phenylalanine as an antidepressant, as well as the optimal dosage and administration.

Finally, there is potential for further research into the anti-inflammatory effects of D-phenylalanine. This research may lead to the development of new treatments for inflammatory conditions, such as arthritis and inflammatory bowel disease.

Conclusion:

D-phenylalanine is a non-essential amino acid that has a number of scientific research applications. It has been shown to have analgesic, antidepressant, and anti-inflammatory effects, making it an important tool in neuroscience research. While there are limitations to its use in lab experiments, D-phenylalanine has potential for further research in the treatment of chronic pain, depression, and inflammatory conditions.

Aplicaciones Científicas De Investigación

Antagonismo del receptor de oxitocina

Este compuesto ha sido identificado como un potente antagonista del receptor de oxitocina no peptídico. Presenta un valor de IC50 de 8.9 nM, lo que indica un alto grado de potencia en la inhibición del receptor de oxitocina . Esta aplicación es significativa en el estudio del trabajo de parto y el trabajo de parto prematuro, ya que la oxitocina juega un papel crucial en las contracciones uterinas. Al antagonizar las contracciones uterinas inducidas por la oxitocina, los investigadores pueden explorar vías terapéuticas para afecciones como el trabajo de parto prematuro.

Actividad antimicrobiana

Se han sintetizado y probado derivados del clorhidrato de (1S,2S)-1-amino-1-fenilpropan-2-ol para determinar su actividad antimicrobiana. Aunque se encontró que la actividad era débil, se observó contra B. cereus y Candida spp. Esto sugiere un potencial para una mayor optimización y estudio en el campo del desarrollo de fármacos antimicrobianos .

Síntesis de derivados de urea

El compuesto sirve como precursor para la síntesis de diversos derivados de urea. Estos derivados se han estudiado por sus propiedades antimicrobianas, y algunos han mostrado actividad contra cepas como B. cereus, S. aureus y St. haemolyticus. La actividad óptica de estos derivados agrega valor a su potencial como objetivos para estudios biológicos .

Resolución enzimática

El clorhidrato de (1S,2S)-1-amino-1-fenilpropan-2-ol se ha utilizado en procesos de resolución enzimática. Por ejemplo, ha estado involucrado en la síntesis de herbicidas triazolopirimidínicos enantioméricos. Esto demuestra su utilidad en la producción de compuestos ópticamente activos, lo cual es crucial en la industria farmacéutica donde la quiralidad de las moléculas puede afectar la eficacia del fármaco .

Selectividad del receptor de vasopresina

Además de su antagonismo del receptor de oxitocina, el compuesto muestra una selectividad superior a 40 veces para los receptores de vasopresina V1a y V2. Esta selectividad es importante para el desarrollo de fármacos que se dirigen a receptores específicos de vasopresina sin afectar los receptores de oxitocina, lo que podría ser beneficioso para el tratamiento de enfermedades como la hiponatremia .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride is a sympathomimetic drug of the phenethylamine and amphetamine chemical classes It interacts with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

The cellular effects of (1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride are primarily related to its decongestant activity. It is known to reduce tissue hyperemia, edema, and nasal congestion commonly associated with colds or allergies

Molecular Mechanism

As a sympathomimetic amine, it is likely to exert its effects through interactions with adrenergic receptors, leading to vasoconstriction and reduction in nasal congestion

Metabolic Pathways

The metabolic pathways involving (1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride are not well characterized. It is known that pseudoephedrine, a structurally related compound, is metabolized in the liver

Propiedades

IUPAC Name |

(1S,2S)-1-amino-1-phenylpropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOJYFJDMKDXOT-DKXTVVGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88784-93-4 | |

| Record name | Benzeneethanol, β-amino-α-methyl-, hydrochloride, (αS,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88784-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(6-morpholin-4-ylpyridin-3-yl)methylidene]-1H-indol-2-one](/img/structure/B1661155.png)

![2-[5-(Trifluoromethyl)pyridin-2-yl]sulfonylethanamine](/img/structure/B1661156.png)

![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B1661164.png)

![Benzamide, 4-[[4-(acetylamino)benzoyl]amino]-N-methyl-](/img/structure/B1661170.png)